4,5-Dibromo-1,2-dimethyl-1H-imidazole

Polybrominated imidazole synthesis Multi-gram scale production Br2/DMF complex bromination

Achieve precise, stepwise functionalization with 4,5-Dibromo-1,2-dimethyl-1H-imidazole. The equivalent bromine atoms at C-4/C-5 enable controlled Suzuki & Sonogashira couplings for symmetrical/unsymmetrical disubstitution. Superior to mono-bromo (lacks second site) or tribromo (C-2 selectivity interference) analogs. Ideal for conjugated oligomers & Bergman cyclization precursors.

Molecular Formula C5H6Br2N2
Molecular Weight 253.92 g/mol
CAS No. 16954-05-5
Cat. No. B102120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dibromo-1,2-dimethyl-1H-imidazole
CAS16954-05-5
Molecular FormulaC5H6Br2N2
Molecular Weight253.92 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1C)Br)Br
InChIInChI=1S/C5H6Br2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3
InChIKeyIRPMMLNFWNJAMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dibromo-1,2-dimethyl-1H-imidazole (CAS 16954-05-5): Core Building Block for Regioselective Synthesis and Advanced Materials


4,5-Dibromo-1,2-dimethyl-1H-imidazole (CAS 16954-05-5) is a dihalogenated imidazole building block featuring two bromine atoms at the 4- and 5-positions and methyl groups at the 1- and 2-positions of the imidazole ring . The compound has a molecular weight of 253.92 g/mol, a melting point of 77-78°C, and a predicted density of 2.06±0.1 g/cm³ . It serves as a versatile intermediate for transition metal-catalyzed cross-coupling reactions, enabling the construction of 4,5-disubstituted imidazoles and conjugated materials [1]. The compound's synthetic accessibility via bromination of 1,2-dimethylimidazole using Br2/DMF complexes on multi-gram scale establishes it as a practical procurement candidate .

Why 4,5-Dibromo-1,2-dimethyl-1H-imidazole Cannot Be Replaced by Mono-Bromo or Tribromo Analogs in Precision Synthesis


Substituting 4,5-dibromo-1,2-dimethyl-1H-imidazole with closely related analogs such as 4-bromo-1,2-dimethyl-1H-imidazole or 2,4,5-tribromoimidazole introduces significant functional divergences that compromise synthetic outcomes. The mono-bromo derivative lacks the second reactive site required for symmetrical 4,5-disubstitution [1], while the tribromo analog exhibits distinct nucleophilic substitution selectivity patterns—preferential displacement occurs at the 2-position rather than the 4/5-positions [2]. Furthermore, the presence of two equivalent bromine atoms in the target compound enables controlled, stepwise cross-coupling via catalyst tuning [3], a capability not shared by analogs with either insufficient or excessive halogenation. The quantitative evidence below demonstrates that procurement decisions based solely on imidazole class similarity risk suboptimal regioselectivity and reduced synthetic efficiency.

Quantitative Differentiation Evidence: 4,5-Dibromo-1,2-dimethyl-1H-imidazole Performance vs. Key Analogs


Synthetic Yield Comparison: 4,5-Dibromo-1,2-dimethyl-1H-imidazole via Br2/DMF vs. Traditional Buffer Method

The synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole using a stoichiometric Br2/DMF complex provides good yields compared to the traditional acetic acid/sodium acetate buffer method, with the latter consuming prohibitive amounts of buffer for large-scale preparations . This establishes the Br2/DMF route as the method of choice for multi-gram procurement synthesis.

Polybrominated imidazole synthesis Multi-gram scale production Br2/DMF complex bromination

Regioselective Bromination: C-5 Selectivity of 1,2-Dimethylimidazole Enables Controlled Access to 4,5-Dibromo Derivative

Electrophilic bromination of 1,2-dimethyl-1H-imidazole proceeds with high regioselectivity at the C-5 position, enabling a one-pot sequential procedure to access the 5-bromo intermediate, which can then be further functionalized to yield the 4,5-dibromo derivative [1]. This regioselectivity is critical for stepwise cross-coupling strategies where C-5 is the first site of functionalization.

Electrophilic bromination Regioselective synthesis C-5 alkynylation precursor

Cross-Coupling Site Selectivity: Catalyst-Controlled Regioselective Suzuki Coupling at Both 4- and 5-Positions of 4,5-Dibromoimidazoles

4,5-Dibromoimidazoles, including 4,5-dibromo-1,2-dimethyl-1H-imidazole, undergo Suzuki coupling with the possibility of catalyst-controlled regioselectivity switching. By changing the palladium catalyst employed, selectivity can be directed to either the traditionally more reactive C-X bond or the less reactive one, allowing for stepwise or selective coupling with a variety of aryl-, heteroaryl-, cyclopropyl-, and vinylboronic acids [1]. This tunable reactivity is a distinctive feature of the 4,5-dibromo pattern.

Suzuki-Miyaura coupling Catalyst-controlled selectivity Dihaloimidazole functionalization

Sonogashira Alkynylation: Symmetrical and Unsymmetrical 4,5-Dialkynylimidazole Synthesis from 4,5-Dibromo Precursors

4,5-Dibromo-1,2-dimethyl-1H-imidazole serves as a direct precursor for symmetrical 1,2-disubstituted 4,5-dialkynylimidazoles via Sonogashira alkynylation [1]. Through careful tuning of the palladium ligand, unsymmetrical 4,5-dialkynylimidazoles are also accessible via regioselective C5 alkynylation followed by a second alkynylation at C4 [1]. The resulting imidazole-fused enediynes undergo thermal Bergman cycloaromatization as confirmed by DSC experiments [1].

Sonogashira coupling Enediyne synthesis Bergman cycloaromatization

Solid-State Architecture Control: Halogen Bonding in 4,5-Dihaloimidazoles vs. Trihaloimidazoles

The interplay of halogen···halogen and NH···N hydrogen bonds leads to isostructural relations among 4,5-dihaloimidazoles (including 4,5-dibromo-1,2-dimethyl-1H-imidazole and its parent dihalo analogs) as well as between trichloro- and tribromoimidazole [1]. CH···halogen contacts stabilize coplanar molecular arrangements, whereas halogen···halogen contacts twist molecules around NH···N bonds and stretch N···N distances [1]. This predictable solid-state behavior is a direct consequence of the 4,5-dibromo substitution pattern.

Crystal engineering Halogen bonding Supramolecular chemistry

Priority Procurement Scenarios: When to Select 4,5-Dibromo-1,2-dimethyl-1H-imidazole Over Analogs


Stepwise Construction of Unsymmetrical 4,5-Disubstituted Imidazoles

When synthetic routes require independent, sequential functionalization at the C-4 and C-5 positions of an imidazole core, 4,5-dibromo-1,2-dimethyl-1H-imidazole is the preferred substrate. The documented catalyst-controlled Suzuki coupling selectivity [1] and regioselective Sonogashira alkynylation protocols [2] enable precise programming of coupling order. Mono-bromo analogs cannot achieve disubstitution, while tribromo analogs introduce competing C-2 reactivity [3] that complicates selectivity.

Synthesis of Imidazole-Fused Enediynes for Thermal Cycloaromatization Studies

4,5-Dibromo-1,2-dimethyl-1H-imidazole is a direct precursor to symmetrically and unsymmetrically substituted 4,5-dialkynylimidazoles, which constitute imidazole-fused enediynes capable of thermal Bergman cycloaromatization [2]. This application is unique to the 4,5-dibromo scaffold and cannot be achieved with mono-bromo or randomly substituted poly-bromo imidazoles.

Conjugated Oligomer and Polymer Synthesis via Suzuki Polycondensation

The 4,5-dibromo substitution pattern enables the use of this compound as a dihalide monomer in Suzuki coupling polymerization to produce conjugated oligomers containing imidazole units in the main chain [4]. The resulting materials exhibit intramolecular hydrogen bonding and solvent-dependent optical properties. Alternative monomers such as 4,7-dibromobenzimidazole produce materials with distinct electronic and conformational characteristics.

Crystal Engineering Requiring Predictable Halogen-Hydrogen Bond Interplay

When designing supramolecular architectures where the interplay of halogen···halogen and NH···N hydrogen bonds dictates solid-state packing, the 4,5-dibromoimidazole framework offers isostructural behavior within the dihaloimidazole series [5]. The CH···halogen contacts stabilize coplanar molecular arrangements, providing predictable crystal packing that differs from the more sterically encumbered trihaloimidazole series.

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